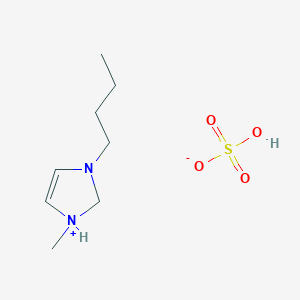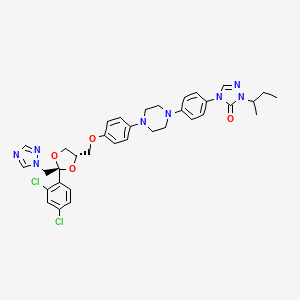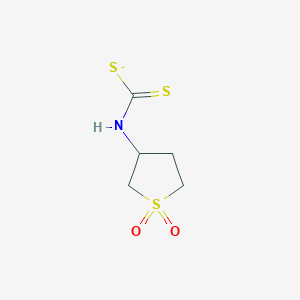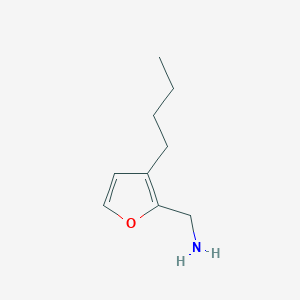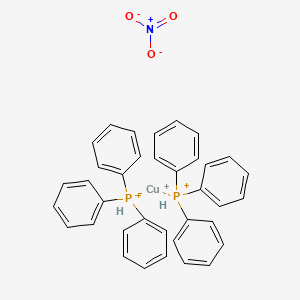
Bis(triphenylphosphine)copper (I) nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(triphenylphosphine)copper (I) nitrate is an organometallic compound with the chemical formula C36H30CuNO3P2. It is known for its unique structure, where a copper ion is coordinated by two triphenylphosphine ligands and a nitrate group. This compound is widely used in various fields due to its interesting chemical properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(triphenylphosphine)copper (I) nitrate can be synthesized through the reaction of copper (I) nitrate with triphenylphosphine in an appropriate solvent. The reaction typically involves mixing equimolar amounts of copper (I) nitrate and triphenylphosphine in a solvent such as dichloromethane or acetonitrile, followed by stirring at room temperature. The product is then isolated by filtration and recrystallization .
Industrial Production Methods
This includes optimizing reaction conditions, solvent choice, and purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(triphenylphosphine)copper (I) nitrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper (II) complexes.
Reduction: It can be reduced to form copper (0) species.
Substitution: The nitrate group can be substituted with other ligands, such as halides or phosphines
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, phosphines, and reducing agents. Typical reaction conditions involve ambient temperature and solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, substitution reactions can yield various copper (I) complexes with different ligands, while oxidation reactions produce copper (II) species .
Wissenschaftliche Forschungsanwendungen
Bis(triphenylphosphine)copper (I) nitrate has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic transformations, such as coupling reactions and C-H activation.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the synthesis of advanced materials, including thin films and nanomaterials.
Wirkmechanismus
The mechanism of action of bis(triphenylphosphine)copper (I) nitrate involves the coordination of the copper ion by the triphenylphosphine ligands and the nitrate group. This coordination influences the electronic and steric properties of the copper ion, enhancing its reactivity in various catalytic processes. The compound’s ability to form stable complexes with transition metal ions is key to its catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(triphenylphosphine)gold (I) nitrate
- Bis(triphenylphosphine)silver (I) nitrate
- Bis(triphenylphosphine)palladium (II) nitrate
Uniqueness
Bis(triphenylphosphine)copper (I) nitrate is unique due to its specific coordination environment and reactivity. Compared to similar compounds, it offers distinct advantages in terms of catalytic activity and stability, making it a valuable reagent in various chemical and industrial applications .
Eigenschaften
Molekularformel |
C36H32CuNO3P2+2 |
|---|---|
Molekulargewicht |
652.1 g/mol |
IUPAC-Name |
copper(1+);triphenylphosphanium;nitrate |
InChI |
InChI=1S/2C18H15P.Cu.NO3/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;2-1(3)4/h2*1-15H;;/q;;+1;-1/p+2 |
InChI-Schlüssel |
QJNAQZVCFXFYBQ-UHFFFAOYSA-P |
Kanonische SMILES |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[N+](=O)([O-])[O-].[Cu+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


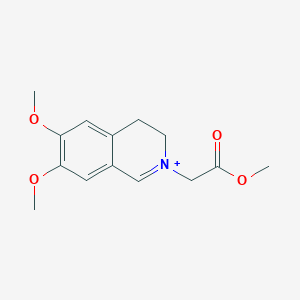
![[5-(2-Aminophenyl)pyrazolidin-3-yl]methanol](/img/structure/B12348428.png)
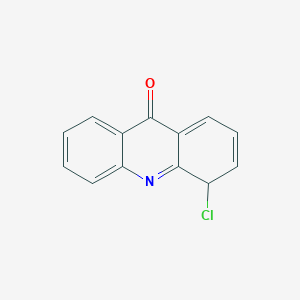
![(R)-[(Rucl(DM-binap))2(MU-CL)3][NH2ME2]](/img/structure/B12348447.png)
![1-propyl-3aH-imidazo[4,5-c]quinolin-4-imine](/img/structure/B12348459.png)
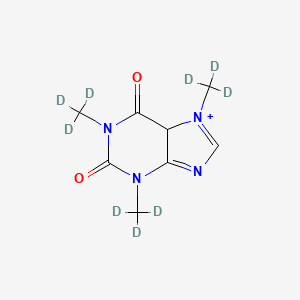
![N,N-diethyl-N'-[(1-methyl-1H-pyrazol-3-yl)methyl]ethane-1,2-diamine](/img/structure/B12348464.png)
![N-[(1-ethylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride](/img/structure/B12348470.png)
